molecular formula C16H15N3O4 B2782806 Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034500-70-2

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2782806
CAS No.: 2034500-70-2
M. Wt: 313.313
InChI Key: PUNQMJBVZFSHSD-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a pyridazin-3-yloxy group through a pyrrolidin-1-yl methanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the pyridazin-3-yloxy group, and their subsequent coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of a palladium catalyst, a base like cesium carbonate, and a solvent such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with cellular targets such as microtubules. It can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-16(11-3-4-13-14(8-11)22-10-21-13)19-7-5-12(9-19)23-15-2-1-6-17-18-15/h1-4,6,8,12H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNQMJBVZFSHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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